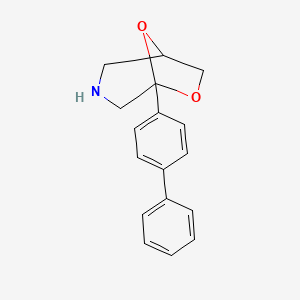
(Z)-2-Undecen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Undecen-1-ol: is an organic compound with the molecular formula C11H22O. It is an unsaturated alcohol characterized by the presence of a double bond in the (Z)-configuration, which means the higher priority substituents on the double-bonded carbons are on the same side. This compound is known for its pleasant odor and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize (Z)-2-Undecen-1-ol involves the hydroboration-oxidation of 1-undecyne. The reaction typically uses diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Grignard Reaction: Another method involves the Grignard reaction where 1-bromo-2-undecene reacts with magnesium in dry ether to form the Grignard reagent, which is then treated with formaldehyde followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The process is optimized to ensure the (Z)-configuration is maintained throughout the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-2-Undecen-1-ol can be oxidized to (Z)-2-Undecenal using mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to undecane using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: (Z)-2-Undecenal.
Reduction: Undecane.
Substitution: 2-Undecenyl chloride.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Fragrances: (Z)-2-Undecen-1-ol is widely used in the synthesis of fragrances due to its pleasant odor.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Pheromone Research: The compound is studied for its role in insect pheromones, particularly in attracting certain species.
Medicine:
Drug Development: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Flavor and Fragrance Industry: It is extensively used in the flavor and fragrance industry to create perfumes and scented products.
Mécanisme D'action
The mechanism of action of (Z)-2-Undecen-1-ol primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
(E)-2-Undecen-1-ol: The (E)-isomer of 2-Undecen-1-ol, which has the higher priority substituents on opposite sides of the double bond.
1-Undecanol: A saturated alcohol with no double bonds.
2-Undecenal: An aldehyde derived from the oxidation of (Z)-2-Undecen-1-ol.
Uniqueness:
Odor Profile: this compound has a unique odor profile compared to its isomers and other similar compounds, making it valuable in the fragrance industry.
Chemical Reactivity: The presence of the (Z)-configuration double bond influences its chemical reactivity, making it distinct from its (E)-isomer and saturated counterparts.
Propriétés
Numéro CAS |
75039-83-7 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
(Z)-undec-2-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10,12H,2-8,11H2,1H3/b10-9- |
Clé InChI |
SKBIQKQBLQHOSU-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CO |
SMILES canonique |
CCCCCCCCC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
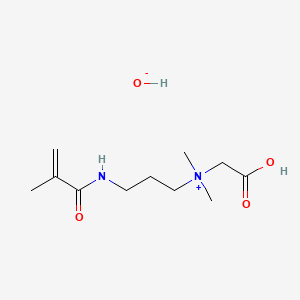
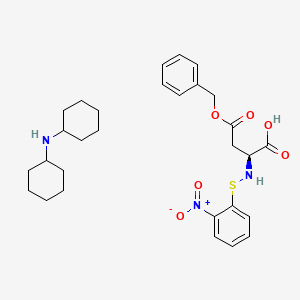
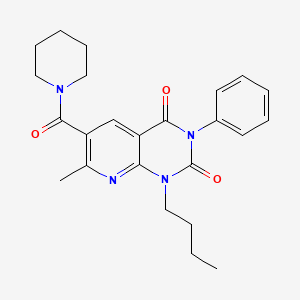
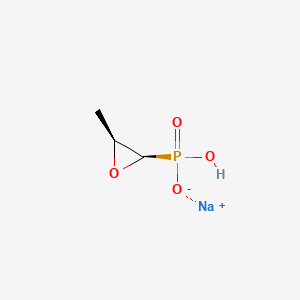
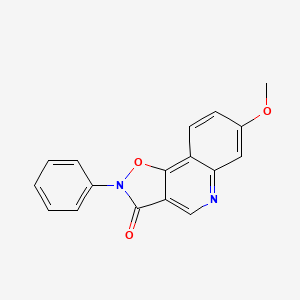
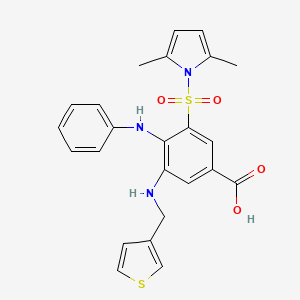
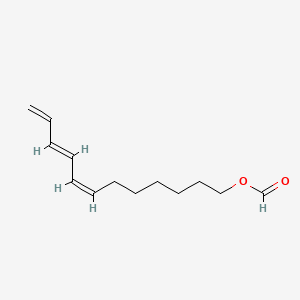
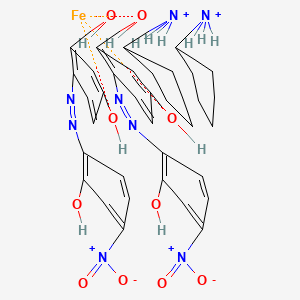

![[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine](/img/structure/B12703589.png)
